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Compound of Interest |

Compound Name: 3-(2-Chlorophenyl)cyclobutanone
CAS No.: 1080636-35-6
Cat. No.: B1452323

Advanced Scaffolds for CNS Ligand Design & Strained-Ring Synthesis

Executive Summary

3-(2-Chlorophenyl)cyclobutanone (CAS: 1080636-35-6) is a high-value strained carbocyclic
intermediate, primarily utilized in the synthesis of conformationally restricted aryl-amine
bioisosteres. Unlike its 2-substituted isomers, the 3-substituted scaffold offers a unique vector
for displaying the ortho-chlorophenyl moiety—a pharmacophore critical in NMDA receptor
antagonists (e.g., Ketamine) and various monoamine transporter modulators.

This guide outlines the physicochemical profile, a validated high-precision synthesis protocol,
and the downstream reactivity of this compound.[1][2] It is designed for medicinal chemists
requiring rigorous control over sp3-rich scaffold generation.

Chemical & Physical Characterization[3][4][5]
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Property Specification Notes
3-(2-Chlorophenyl)cyclobutan-
IUPAC Name ( Phenyley
1-one
Distinct from 3-(3-
CAS Number 1080636-35-6 chlorophenyl) isomer (152714-

08-4)

Molecular Formula

C10H9oCIO

Molecular Weight

180.63 g/mol

Physical State

Viscous Oil / Low-melting Solid

Tendency to supercool; store <
-20°C

Ring Strain

~26 kcal/mol

High reactivity toward
nucleophiles and ring

expansion

Electronic Effect

ortho-Cl Inductive Withdrawal

(-1

Deactivates phenyl ring;

sterically crowds C3

Solubility

DCM, THF, Toluene

Hydrophobic; poor water

solubility

Structural Analysis

The cyclobutanone ring exists in a puckered conformation to relieve torsional strain between

eclipsed hydrogens. The bulky 2-chlorophenyl group at the 3-position prefers a pseudo-

equatorial orientation to minimize 1,3-diaxial-like interactions, though the energy barrier to ring

inversion is low. The ortho-chloro substituent introduces significant steric bulk, influencing the

stereoselectivity of carbonyl additions (e.g., hydride reduction) by blocking one face of the

distal ketone.

Validated Synthesis Strategy: Rhodium-Catalyzed
Conjugate Addition

Expert Insight: Traditional [2+2] cycloadditions of ketenes with styrenes typically yield the 2-aryl

isomer. To exclusively access the 3-aryl isomer, we employ a Rhodium(l)-catalyzed conjugate
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addition of arylboronic acids to cyclobutenone. This method is self-validating as it precludes the
formation of the 2-isomer by mechanistic design.

Reaction Pathway Diagram

1. Br2, PBr3
Cyclobutanone 2. Et3N (Elimination) > Cyclobutenone Rh-Catalyzed
(Starting Material) (Reactive Electrophile)

wb
Arvl Transf 3-(2-Chlorophenyl)cyclobutanone
ryl Transfer
2-Chlorophenylboronic Acid Sl > (Target)
[Rh(OH)(cod)]2 Catalyst

Click to download full resolution via product page

Figure 1: Selective synthesis of the 3-isomer via cyclobutenone activation.

Detailed Protocol

Step 1: Preparation of Cyclobutenone (In situ or Isolated)
» Reagents: Cyclobutanone (1.0 eq), Bromine (1.05 eq), Triethylamine (2.5 eq).

e Procedure: Brominate cyclobutanone at 0°C in CH2Clz to form a-bromocyclobutanone. Treat
immediately with excess EtsN to induce elimination.

» Note: Cyclobutenone is volatile and unstable; use immediately in the next step.
Step 2: Rhodium-Catalyzed Arylation

e Reagents:

[e]

Cyclobutenone (1.0 mmol)

o

2-Chlorophenylboronic acid (1.5 mmol)

[¢]

[Rh(OH)(cod)]2 (3 mol%)

[e]

Solvent: 1,4-Dioxane/H20 (10:1)
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e Procedure:

o Charge a reaction vial with boronic acid and Rh catalyst under Argon.

o Add degassed dioxane/water solvent.

o Add cyclobutenone dropwise at room temperature.

o Heat to 60°C for 12 hours.

o Validation Point: Monitor disappearance of cyclobutenone (TLC/GC). The appearance of a
new spot (Rf ~0.4 in 10% EtOAc/Hex) confirms product.

o Workup: Quench with water, extract with EtOAc, dry over Na2SOa.

o Purification: Flash chromatography (SiOz, 0-10% EtOAc in Hexanes).

Mechanism: The reaction proceeds via the formation of an aryl-Rh(l) species, which undergoes

1,4-insertion (conjugate addition) into the strained alkene of cyclobutenone. Hydrolysis of the

resulting rhodium enolate releases the product and regenerates the catalyst.

Reactivity Profile & Transformations

The 3-(2-chlorophenyl)cyclobutanone core is a versatile "spring-loaded" scaffold. Its

chemistry is dominated by the release of ring strain (~26 kcal/mol).

Transformation Logic Map

3-(2-Chlorophenyl)
cyclobutanone

R-NH2, NaBH(OAc)3 /[CH2N2 / TmsCHN2 \mCPBA

Reductive Amination
(Restricted Phenethylamine)

Ring Expansion
(Diazomethane)

Baeyer-Villiger
Oxidation

Grubbs Il (with ethylene)
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Figure 2: Divergent synthesis pathways from the parent scaffold.

Key Transformations

e Reductive Amination (Synthesis of Bioisosteres):

o Reaction with amines (e.g., methylamine) and NaBH(OACc)s yields 3-(2-chlorophenyl)-N-
methylcyclobutanamine.

o Stereochemistry: The cis-isomer (amine and aryl group on the same side) is often favored
kinetically, but thermodynamic conditions favor trans.

o Application: This creates a rigid analog of phenethylamines where the ethyl chain is "tied
back" into the ring.

e Ring Expansion to Cyclopentanones:

o Treatment with trimethylsilyldiazomethane (TMSCHN?2) and a Lewis acid (e.g., Sc(OTf)3)
expands the ring to 4-(2-chlorophenyl)cyclopentanone (via regioselective migration of the
less substituted carbon? No, migration is usually dictated by electronic factors; here,
methylene migration is common).

» Baeyer-Villiger Oxidation:
o Reagent: m-CPBA or TFAA/H20:.
o Product: 4-(2-chlorophenyl)dihydrofuran-2(3H)-one (gamma-lactone).

o Utility: Access to substituted GABA analogs (via lactone hydrolysis).

Safety & Handling Protocols

o Strained Ring Hazards: Cyclobutanones are high-energy molecules. While generally stable
at room temperature, they can undergo exothermic decomposition if heated strongly in the
presence of strong acids or radical initiators.

o Halogenated Aromatics: The 2-chlorophenyl moiety persists through metabolic pathways but
can be activated in palladium-catalyzed cross-couplings. Avoid inadvertent contact with Pd
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residues if the ring integrity is to be maintained.

o Storage: Store under inert atmosphere (Argon) at -20°C to prevent slow oxidation or
polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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